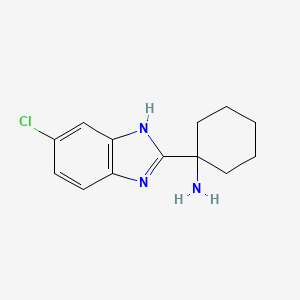![molecular formula C11H11ClIN3O2 B8336018 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol CAS No. 936901-69-8](/img/structure/B8336018.png)
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol is a complex organic compound that features a unique combination of halogenated imidazo[1,5-a]pyrazine and cyclobutanemethanol structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol typically involves multi-step organic reactions. The starting materials often include halogenated imidazo[1,5-a]pyrazine derivatives and cyclobutanemethanol. Key steps in the synthesis may involve:
Halogenation: Introduction of chlorine and iodine atoms into the imidazo[1,5-a]pyrazine ring.
Coupling Reactions: Formation of the cyclobutanemethanol moiety through coupling reactions.
Hydroxylation: Introduction of the hydroxyl group to the cyclobutanemethanol structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the halogenated imidazo[1,5-a]pyrazine ring.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions may produce various functionalized imidazo[1,5-a]pyrazine derivatives.
科学研究应用
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
8-chloro-3-iodoimidazo[1,2-a]pyrazine: Shares a similar imidazo[1,2-a]pyrazine core but lacks the cyclobutanemethanol moiety.
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol is unique due to the presence of both halogenated imidazo[1,5-a]pyrazine and cyclobutanemethanol structures, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
936901-69-8 |
|---|---|
分子式 |
C11H11ClIN3O2 |
分子量 |
379.58 g/mol |
IUPAC 名称 |
3-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H11ClIN3O2/c12-8-7-9(13)15-10(16(7)2-1-14-8)6-3-11(18,4-6)5-17/h1-2,6,17-18H,3-5H2 |
InChI 键 |
CPXDQTHOJLSAKN-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(CO)O)C2=NC(=C3N2C=CN=C3Cl)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-[(2-chloroethyl)thio]butanoate](/img/structure/B8335985.png)






![Tert-butyl 5-chlorospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B8336013.png)


